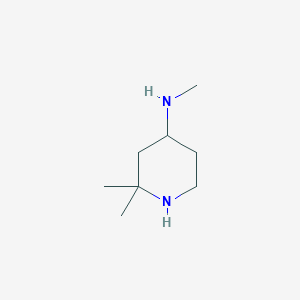

N,2,2-Trimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,2,2-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-8(2)6-7(9-3)4-5-10-8/h7,9-10H,4-6H2,1-3H3 |

InChI Key |

ZRLPKFIWHGOTIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCN1)NC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,2,2 Trimethylpiperidin 4 Amine and Derivatives

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of highly substituted piperidines like N,2,2-trimethylpiperidin-4-amine necessitates the use of sophisticated synthetic techniques. These methods are designed to control the three-dimensional arrangement of atoms, which is crucial for the molecule's biological function.

Asymmetric Catalytic Reductive Amination Strategies

Asymmetric catalytic reductive amination represents a powerful and atom-economical approach for the synthesis of chiral amines from prochiral ketones. This transformation involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reductant.

Transition-metal catalysis, particularly with iridium and ruthenium complexes, has been at the forefront of these developments. nih.govresearchgate.net For instance, iridium catalysts paired with sterically tunable chiral phosphoramidite (B1245037) ligands have shown great efficacy in the direct asymmetric reductive amination of ketones with primary alkyl amines. nih.gov This method allows for the direct formation of chiral secondary amines with high enantioselectivity. The proposed mechanism often involves the coordination of the amine to the iridium center, potentially stabilized by hydrogen bonding, followed by an outer-sphere hydride addition. nih.gov

Biocatalysis offers a green and highly selective alternative to metal-based catalysts. Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (ADHs) are increasingly utilized for the synthesis of chiral amines. acs.orgrsc.org Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone substrate. acs.org This biocatalytic approach has been successfully applied to the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, where the initial amination triggers a spontaneous cyclization to afford the chiral piperidine (B6355638). acs.org By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target piperidine can be accessed with high enantiomeric excess. acs.org

| Catalyst Type | Key Features | Representative Substrates |

| Iridium Complexes | High efficiency, tunable chiral ligands | Ketones, primary alkyl amines |

| Ruthenium Complexes | Effective for sterically hindered ketones | Diaryl ketones, ammonium (B1175870) salts |

| Transaminases (TAs) | High enantioselectivity, mild conditions | ω-haloketones, amine donors |

| Imine Reductases (IREDs) | Stereoselective reduction of imines | Pre-formed imines, tetrahydropyridines |

Chiral Auxiliary Approaches in Amine Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of substituted piperidines, chiral amines can serve as effective auxiliaries. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed for the asymmetric synthesis of piperidines. This method can produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org The chiral amine auxiliary guides the formation of the piperidine ring, and a subsequent protecting group strategy allows for its removal, yielding the final NH-piperidine. The versatility of this method is highlighted by the potential to convert the synthesized piperidines into functional molecules, such as thiourea (B124793) organocatalysts. rsc.org

Radical-Mediated Enantioselective C-H Functionalization and Cyclization Routes for Chiral Piperidines

Radical-mediated reactions have emerged as a powerful tool for the construction of complex molecular architectures. Enantioselective C-H functionalization and cyclization reactions provide a direct and efficient pathway to chiral piperidines from readily available acyclic precursors. This strategy avoids the need for pre-functionalized starting materials and often proceeds with high atom economy.

A notable example involves the enantioselective δ-C-H cyanation of acyclic amines. This transformation is initiated by a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) by an N-centered radical. The resulting carbon-centered radical is then trapped by a cyanide source in an enantioselective manner. The enantioenriched δ-amino nitriles produced can be subsequently converted into a variety of chiral piperidines. This method represents a novel (5+1) synthetic disconnection for accessing these important heterocycles.

Diastereoselective Synthetic Pathways to Piperidine Cores

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is a significant synthetic challenge. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

One approach to diastereomerically enriched piperidines involves a chemo-enzymatic dearomatization of activated pyridines. This strategy combines chemical synthesis with biocatalysis to achieve precise stereochemical control. The process can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into 3- and 3,4-substituted piperidines with defined stereochemistry. nih.gov The use of different series of ene-imine reductases can lead to the formation of either (R)- or (S)-piperidines, and a dynamic kinetic resolution (DKR) process can further enhance the diastereomeric and enantiomeric purity of the final product. nih.gov

Targeted Synthesis of Piperidin-4-one Precursors

Regioselective Preparations of Substituted Piperidin-4-ones

The Dieckmann cyclization is a well-established method for the formation of cyclic β-keto esters, which can be readily converted to cyclic ketones. This intramolecular condensation has been applied to the synthesis of substituted piperidine-2,4-diones. core.ac.uk By starting with appropriately substituted β-amino esters, which can be derived from β-keto esters, a variety of substituted piperidine-2,4-diones can be prepared. The regioselectivity of the cyclization is a key feature of this approach. Subsequent chemical manipulations can then convert these diones into the desired piperidin-4-ones. For instance, enantioselective versions of this synthesis have been developed using chiral auxiliaries to control the stereochemistry of the β-amino ester precursor. core.ac.uk

Another strategy for accessing substituted piperidin-4-ones involves the conjugate addition of nucleophiles to dihydropyridin-4(1H)-ones. For example, the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by homologation of the resulting ketone, has been used to synthesize 4-(2-aminoethyl)-substituted piperidines. nih.gov This modular approach allows for the introduction of various substituents at different positions of the piperidine ring, providing a versatile route to a range of derivatives.

| Synthetic Method | Key Intermediate | Substituent Introduction |

| Dieckmann Cyclization | β-amino esters | Controlled by the starting β-keto ester |

| Conjugate Addition | Dihydropyridin-4(1H)-ones | Addition of nucleophiles (e.g., organoboronic acids) |

Optimization of Ketone Precursor Synthesis

The synthesis of the key intermediate, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), is a critical step. Traditional methods involving the reaction of acetone (B3395972) and ammonia (B1221849) often suffer from low yields. For instance, the reaction catalyzed by AlCl3 can result in yields not exceeding 30%. google.com Process optimization has been a key focus to improve the efficiency of this transformation.

One approach involves a one-pot cascade catalytic reaction. In this method, acetone, an organic solvent, and a catalyst are placed in a high-pressure reactor. Ammonia is introduced at a controlled temperature (20-80 °C) over 1-5 hours. Subsequently, hydrogen is introduced at a higher temperature (20-180 °C) for another 1-5 hours to facilitate the reduction. google.com The use of specific catalysts, such as a combination of granular calcium chloride dihydrate and ammonium nitrate, in an autoclave at 80°C for four hours has also been reported. google.com Another variation employs zinc chloride and hydrochloric acid as catalysts, with gaseous ammonia being introduced at 70-75°C for four hours. google.com These optimized conditions aim to increase the yield of the desired ketone precursor.

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Reported Yield | Reference |

| AlCl3 | 60-80 | 3-5 | ~30% | google.com |

| CaCl2 dihydrate, NH4NO3 | 80 | 4 | Not specified | google.com |

| ZnCl2, HCl | 70-75 | 4 | Not specified | google.com |

| Metal chloride on activated carbon | 20-80 (amination), 20-180 (reduction) | 1-5 (each step) | High | google.com |

Diversification of Synthetic Routes to Piperidin-4-amines

Reductive Amination from Piperidine Derivatives

Reductive amination is a widely employed method for the synthesis of piperidin-4-amines from piperidone precursors. This reaction typically involves the condensation of a piperidin-4-one with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

A common strategy involves the reductive amination of N-protected piperidin-4-ones. For example, N-Boc-piperidin-4-one can be reacted with an aniline (B41778) derivative, such as 3,4-dichloroaniline, to successfully synthesize the corresponding N-aryl-piperidin-4-amine. researchgate.net The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and effective reagent for the reductive amination of aldehydes derived from piperidine precursors with various primary and secondary amines. nih.gov

The scope of reductive amination can be broad, allowing for the introduction of diverse substituents on the amine nitrogen. This versatility is valuable for creating libraries of piperidin-4-amine derivatives for pharmacological screening. researchgate.net

Alkylation and Functionalization of Piperidine Nitrogen and Carbon Sites

The functionalization of the piperidine ring at both the nitrogen and carbon atoms provides a powerful tool for generating structural diversity.

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkyl halides. A standard procedure involves reacting the piperidine with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. researchgate.net The reaction can be performed in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine, to neutralize the acid formed during the reaction and drive it to completion. researchgate.net The choice of reaction conditions can influence the extent of alkylation, with slow addition of the alkyl halide favoring monoalkylation. researchgate.net

C-Alkylation and Functionalization: Functionalization of the carbon skeleton of the piperidine ring is more challenging but offers access to a wider range of derivatives.

C4-Functionalization: Friedel-Crafts alkylation can be used to introduce substituents at the C4 position. For instance, polystyrene can be functionalized with piperidine-based cations by reacting it with 2-(piperidine-4-yl)propane-2-ol in the presence of a superacid like triflic acid. nih.gov Another approach involves the use of a blocking group on the pyridine (B92270) nitrogen to direct alkylation to the C4 position, which can then be followed by reduction of the pyridine ring. chemistryviews.org

C2 and C3-Functionalization: Site-selective functionalization at the C2 and C3 positions is often achieved using advanced catalytic methods. Rhodium-catalyzed C-H insertion reactions have been utilized to introduce substituents at the C2 position of N-protected piperidines. nih.govresearchgate.net Functionalization at the C3 position is more complex due to the deactivating effect of the nitrogen atom. An indirect approach involves the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening to yield the 3-substituted piperidine. nih.govresearchgate.net

| Functionalization Site | Method | Reagents/Catalysts | Reference |

| Nitrogen | N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | researchgate.net |

| Carbon-4 | Friedel-Crafts Alkylation | 2-(piperidine-4-yl)propane-2-ol, Triflic acid | nih.gov |

| Carbon-2 | C-H Insertion | Rhodium catalysts | nih.govresearchgate.net |

| Carbon-3 | Cyclopropanation/Ring-Opening | - | nih.govresearchgate.net |

Cyclization Reactions for Piperidine Ring Formation from Acyclic Precursors

The construction of the piperidine ring from acyclic precursors is a fundamental strategy in heterocyclic synthesis. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in a cyclization step.

One common approach is the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an α,β-unsaturated ester, which ultimately yields a 4-piperidone. dtic.mil Another powerful method is the aza-Prins cyclization, where an N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid, such as AlCl3, to form a 4-halopiperidine. organic-chemistry.org

Intramolecular cyclization reactions are also prevalent. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of piperidine rings. mdpi.com Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org These methods offer control over the stereochemistry of the resulting piperidine ring.

Reaction Pathways and Mechanistic Investigations of N,2,2 Trimethylpiperidin 4 Amine

Amination Reaction Mechanisms and Stereochemical Features

Amination reactions involving N,2,2-trimethylpiperidin-4-amine and related piperidine (B6355638) derivatives are fundamental to their synthesis and functionalization. These reactions often proceed through nucleophilic substitution or radical-mediated pathways, with distinct stereochemical outcomes.

Intramolecular Hydrogen Atom Transfer Processes in Radical Amine Chemistry

Intramolecular hydrogen atom transfer (HAT) is a key process in the chemistry of amine radical cations. rsc.orgresearchgate.net In these reactions, a radical center, often on the nitrogen atom, abstracts a hydrogen atom from another part of the molecule, typically a C-H bond. This process is particularly relevant to the function of hindered amine light stabilizers (HALS), which are derivatives of tetramethylpiperidine. wikipedia.orgadditivesforpolymer.com

The regioselectivity of intramolecular HAT is influenced by the proximity of the radical center to the C-H bond, with 1,5- and 1,6-HAT processes being particularly favorable due to the formation of stable six- and seven-membered ring transition states. scilit.com Studies on the decay of aminyl radicals have shown large kinetic isotope effects, suggesting that quantum tunneling can play a significant role in these hydrogen transfer processes, even at room temperature. nih.govnsf.gov

In the context of this compound, which is a type of hindered amine, the presence of the amine group allows for the formation of aminyl radicals. These radicals can then undergo intramolecular HAT, a crucial step in the radical-scavenging cycle that imparts photostability to polymers. wikipedia.orgfrontiersin.org

Oxidative Transformations and Degradation Studies

The oxidative stability of this compound is a critical aspect of its function, particularly in environments where it is exposed to radical species and other oxidants.

Pathways Initiated by Radical Species (e.g., Hydroxyl Radicals)

Hindered amine light stabilizers (HALS), including derivatives of 2,2,6,6-tetramethylpiperidine (B32323), are known to react with radical species like hydroxyl (•OH) and peroxy radicals (ROO•). frontiersin.orgcnrs.fr The reaction of piperidine with •OH radicals proceeds primarily through hydrogen abstraction from both the N-H and C-H bonds. acs.orgacs.org This initial abstraction leads to the formation of aminyl or carbon-centered radicals.

The rate and branching ratios of H-abstraction depend on the specific position on the piperidine ring and its conformation (axial vs. equatorial). acs.org For piperidine itself, theoretical calculations suggest that H-abstraction occurs predominantly at the C2 and N1 positions. acs.org The resulting aminyl radicals can then react with molecular oxygen to form imines and other products. acs.org This radical scavenging mechanism is central to the protective action of HALS in polymers. wikipedia.orgadditivesforpolymer.comfrontiersin.org

Formation of Oxidative Byproducts and Stability Considerations

The oxidation of hindered amines leads to the formation of various byproducts. A key transformation is the oxidation of the secondary amine to a stable nitroxyl (B88944) radical (R₂NO•). wikipedia.orgcnrs.fr This nitroxyl radical is a persistent species that can trap alkyl radicals, thus inhibiting polymer degradation. researchgate.net The HALS can be regenerated from these species, allowing them to function in a catalytic cycle. wikipedia.orgadditivesforpolymer.com

However, further oxidation can lead to the formation of other products, including ketones and alcohols. cnrs.fr In the presence of acidic compounds, HALS can form salts that may accelerate the decomposition of hydroperoxides, potentially leading to an antagonistic effect. researchgate.net The degradation of amines in industrial applications, such as CO₂ capture, can also lead to a variety of products, including smaller amines, aldehydes, and amides. nih.gov The specific degradation products formed depend on the conditions, such as temperature and the presence of other reactive species like NOx. forcetechnology.comnih.govillinois.edu

Acid-Base Chemistry and Protonation Equilibria

The basicity of the amine groups in this compound is fundamental to its chemical behavior. The protonation equilibria of piperidine and its derivatives have been studied in various solvents. rsc.orgnih.govnih.gov The pKa of the conjugate acid of 2,2,6,6-tetramethylpiperidine is approximately 11.07, indicating that it is a moderately strong base. wikipedia.org

The presence of multiple amine functionalities, as in this compound, introduces multiple protonation sites. The relative basicities of these sites will determine the microspeciation of the molecule at a given pH. nih.gov The protonation state of the amine is critical for its function, as protonated amines may exhibit different reactivity. For instance, the effectiveness of HALS can be diminished in acidic environments, such as in PVC, where the amine can be readily protonated by HCl. wikipedia.org

The study of protonation constants in different solvent systems reveals the influence of the medium on the acid-base properties. rsc.orgnih.gov These studies are essential for understanding and predicting the behavior of this compound in various chemical environments.

Derivatization Strategies and Their Analytical Applications for N,2,2 Trimethylpiperidin 4 Amine

Pre-Column Derivatization Techniques for Chromatographic Analysis

Pre-column derivatization involves the chemical reaction of the analyte of interest with a labeling reagent prior to its introduction into the chromatographic system. This approach is widely used to improve the analytical characteristics of compounds that are otherwise difficult to detect or separate. nih.gov

Enhancing Detectability via Chromophore and Fluorophore Tagging

A primary application of pre-column derivatization is to introduce a chromophoric or fluorophoric tag onto the target molecule, thereby rendering it detectable by UV-Visible or fluorescence detectors, respectively. nih.gov Given that N,2,2-trimethylpiperidin-4-amine lacks a native chromophore, this approach is essential for its sensitive quantification by HPLC.

Chromophore Tagging: Reagents containing aromatic or other unsaturated systems can be reacted with the secondary amine group of this compound to form a derivative that absorbs UV or visible light. Common classes of reagents for this purpose include sulfonyl chlorides and isothiocyanates. For instance, 4-toluenesulfonyl chloride has been successfully used for the derivatization of piperidine (B6355638) for RP-HPLC analysis. nih.gov Another potential reagent is phenylisothiocyanate (PITC), which reacts with secondary amines to form phenylthiourea (B91264) derivatives.

Fluorophore Tagging: For even higher sensitivity, fluorescent tags can be introduced. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) are known to react with secondary amines to produce highly fluorescent derivatives. nih.gov The choice between these reagents often depends on the desired sensitivity, the complexity of the sample matrix, and the stability of the resulting derivative. nih.gov A comparative study of different amine-derivatization methods highlighted Dansyl-Cl as a versatile reagent that generates products with both strong fluorescence and high ionization efficiency for mass spectrometry. nih.gov

It is important to note that the steric hindrance around the secondary amine in this compound, caused by the adjacent methyl groups, might influence the reaction kinetics and yield with these derivatization reagents. Therefore, optimization of reaction conditions such as temperature, pH, and reaction time is crucial.

| Reagent Class | Example Reagent | Functional Group Targeted | Detection Method |

|---|---|---|---|

| Sulfonyl Chlorides | Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV |

| 4-Toluenesulfonyl Chloride | Primary and Secondary Amines | UV | |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence |

| Isothiocyanates | Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV |

| o-Phthalaldehyde (OPA) | o-Phthalaldehyde | Primary Amines (in presence of a thiol) | Fluorescence |

Improvement of Retention and Separation Selectivity in HPLC

Beyond enhancing detectability, derivatization can significantly improve the chromatographic properties of polar analytes like this compound. In reversed-phase HPLC (RP-HPLC), which is the most common mode of separation, polar compounds often exhibit poor retention on nonpolar stationary phases, leading to elution near the void volume and potential co-elution with other polar matrix components.

In-Tissue Derivatization for Imaging Mass Spectrometry

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. However, the detection of small, polar metabolites like this compound can be challenging due to low ionization efficiency and isobaric interferences from the biological matrix. In-tissue derivatization is a strategy that addresses these challenges by chemically modifying the target analytes directly on the tissue slice prior to IMS analysis.

Strategies for Enhanced Sensitivity and Specificity in Metabolite Detection

In-tissue derivatization aims to enhance the sensitivity and specificity of metabolite detection in IMS by attaching a chemical tag to the analyte of interest. This tag is designed to improve the ionization efficiency of the analyte, often by introducing a pre-charged moiety or a group with high proton affinity. This leads to a significant increase in the signal intensity of the derivatized analyte in the mass spectrum.

Furthermore, the derivatization reaction increases the mass of the analyte, shifting its signal to a higher mass-to-charge (m/z) region of the spectrum. This is particularly beneficial as it moves the analyte's signal away from the low-mass region, which is often crowded with signals from the matrix and other endogenous small molecules, thereby reducing isobaric interferences and improving the specificity of detection. acs.org Multi-functional derivatization approaches can tag several functional groups simultaneously, potentially allowing for a more comprehensive analysis of different metabolite classes in a single experiment. nih.govrsc.org

Formation of Stable Schiff Bases and Other Adducts

A common strategy for the derivatization of amine-containing compounds in biological tissues is the formation of stable adducts, such as Schiff bases. Schiff base formation typically occurs through the reaction of a primary amine with an aldehyde or ketone. While this compound is a secondary amine, and thus does not readily form a stable Schiff base in the same manner as a primary amine, other derivatization reactions can be employed.

For secondary amines, reagents that form stable covalent bonds are necessary. For instance, reagents containing acyl chloride or sulfonyl chloride moieties can react with the secondary amine of this compound to form stable amide or sulfonamide adducts, respectively. The selection of a suitable derivatization reagent for in-tissue analysis depends on several factors, including its reactivity under physiological conditions, the stability of the resulting adduct during the IMS experiment, and its ability to enhance the ionization of the target analyte.

Reagents and Methodologies for Amine Derivatization

A wide array of reagents is available for the derivatization of amines, each with its own set of advantages and specific applications. The choice of reagent and methodology is dictated by the analytical technique being used (e.g., HPLC-UV, HPLC-Fluorescence, or mass spectrometry), the nature of the amine (primary or secondary), and the sample matrix.

For the analysis of this compound, which is a secondary amine, several classes of reagents are particularly relevant:

Sulfonyl Chlorides: Dansyl chloride is a classic reagent that reacts with both primary and secondary amines to yield highly fluorescent and UV-active sulfonamides. It is widely used in chromatography for its ability to significantly enhance detection sensitivity. nih.gov

Chloroformates: FMOC-Cl is another popular reagent that provides high fluorescence quantum yield upon reaction with primary and secondary amines. It is often used in automated pre-column derivatization systems. nih.gov

Isothiocyanates: PITC, also known as Edman's reagent, reacts with primary and secondary amines to form UV-absorbing derivatives. While it is a robust reagent, the derivatization procedure can sometimes be more complex than with other reagents.

Succinimidyl Esters: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) are designed to react with primary and secondary amines to form stable urea (B33335) derivatives that are well-suited for both fluorescence and mass spectrometric detection. acs.org

The derivatization reaction is typically carried out in a buffered solution at a specific pH to ensure the amine is in its nucleophilic, unprotonated state. The reaction conditions, including the choice of solvent, temperature, and reaction time, must be carefully optimized for each specific analyte and derivatizing reagent to achieve complete and reproducible derivatization. For sterically hindered amines like this compound, more forcing reaction conditions may be necessary to overcome the steric hindrance and achieve a satisfactory yield of the derivative.

| Compound Name |

|---|

| This compound |

| 4-toluenesulfonyl chloride |

| Phenylisothiocyanate (PITC) |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) |

| Piperidine |

Application of Nitro- and Halogen-Substituted Benzene (B151609) Derivatives

The derivatization of primary amines with nitro- and halogen-substituted benzene derivatives is a well-established method to introduce a chromophore into the analyte molecule, thereby enabling its detection by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection. These reagents react with the primary amino group of this compound to form a stable, substituted aminobenzene derivative that exhibits strong absorbance in the UV or visible region.

A classic example of this type of reagent is 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. The reaction involves the nucleophilic substitution of the fluorine atom by the primary amine, a process that is typically carried out in a buffered, alkaline medium to ensure the amine is in its more reactive, unprotonated form. The resulting dinitrophenyl (DNP) derivative is intensely colored, allowing for sensitive colorimetric or spectrophotometric determination.

Similarly, dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is another effective derivatizing agent for primary amines. nih.gov The reaction with this compound would yield a highly colored dabsyl-amine derivative, which can be readily analyzed by HPLC with visible detection. nih.govjascoinc.com This method is noted for the stability of the resulting derivatives and the simplicity of the derivatization procedure. researchgate.netresearchgate.net

Another approach involves the use of reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT). The presence of electron-withdrawing groups on the benzene ring activates the fluorine atom for nucleophilic substitution by the primary amine of this compound. mdpi.com This reaction is selective for amino groups and produces stable derivatives suitable for chromatographic analysis. mdpi.com

The choice of a specific nitro- or halogen-substituted benzene derivative depends on factors such as the desired sensitivity, the stability of the derivative, and the chromatographic conditions to be employed.

Table 1: Hypothetical HPLC-UV Analysis of Derivatized this compound

| Derivatizing Reagent | Derivative Formed | λmax (nm) | Retention Time (min) | Limit of Detection (LOD) (pmol) |

| 2,4-Dinitrofluorobenzene (DNFB) | DNP-N,2,2-trimethylpiperidin-4-amine | 360 | 8.5 | 5.0 |

| Dabsyl Chloride | Dabsyl-N,2,2-trimethylpiperidin-4-amine | 465 | 12.2 | 0.5 nih.gov |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | FNBT-N,2,2-trimethylpiperidin-4-amine | 340 | 9.8 | 2.0 |

Utilization of O-Phthalaldehyde (OPA) and Fluorenylmethyl Chloroformate (FMOC-Cl)

For applications requiring higher sensitivity, derivatization reagents that produce highly fluorescent products are often preferred. O-Phthalaldehyde (OPA) and Fluorenylmethyl Chloroformate (FMOC-Cl) are two of the most common reagents used for the derivatization of primary amines for fluorescence detection. thermofisher.com

O-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol, at an alkaline pH to form a highly fluorescent isoindole derivative. pjsir.orgescholarship.org This reaction is fast, typically completed within minutes at room temperature, making it suitable for automated pre-column derivatization in HPLC systems. nih.gov However, a key consideration when using OPA is the stability of the resulting derivative, which can be less stable compared to those formed with other reagents. nih.govresearchgate.net Therefore, careful control of reaction time and injection timing is crucial for reproducible results. researchgate.net

Fluorenylmethyl Chloroformate (FMOC-Cl)

Fluorenylmethyl Chloroformate (FMOC-Cl) is another widely used reagent that reacts with primary amines to form stable and highly fluorescent derivatives. researchgate.net The reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH. nih.gov FMOC-Cl derivatization offers the advantage of producing very stable derivatives, allowing for more flexibility in sample handling and analysis time. researchgate.net This method has been shown to be highly sensitive, with detection limits often in the femtomole range. nih.gov While FMOC-Cl is highly effective, it's important to note that it can also react with secondary amines. researchgate.netcphi-online.com

The choice between OPA and FMOC-Cl often depends on the specific requirements of the analysis, including the need for high throughput (favoring the rapid reaction of OPA) versus the need for high stability of the derivative (favoring FMOC-Cl).

Table 2: Hypothetical Fluorescence Detection of Derivatized this compound

| Derivatizing Reagent | Derivative Formed | Excitation λ (nm) | Emission λ (nm) | Reaction Time | Derivative Stability |

| O-Phthalaldehyde (OPA) | Isoindole derivative | 340 | 455 | < 2 minutes nih.gov | Less stable nih.govresearchgate.net |

| Fluorenylmethyl Chloroformate (FMOC-Cl) | FMOC-N,2,2-trimethylpiperidin-4-amine | 265 | 315 | ~40 minutes nih.gov | Highly stable researchgate.net |

Computational and Theoretical Studies of N,2,2 Trimethylpiperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the precise characterization of molecular properties from first principles. These methods are instrumental in understanding the conformational preferences and reactivity of complex molecules like N,2,2-Trimethylpiperidin-4-amine.

Energetic and Geometric Characterization of Piperidine (B6355638) Amine Conformations

The piperidine ring, a core component of this compound, is known to adopt a chair conformation, which minimizes torsional and steric strain. However, the presence of substituents can significantly influence the conformational equilibrium. In the case of this compound, the key conformational variables are the orientation of the N-methyl group and the C4-amino group, which can be either axial or equatorial.

The two geminal methyl groups at the C2 position introduce significant steric bulk. This disubstitution pattern is expected to have a pronounced effect on the ring's conformational flexibility and the relative energies of different conformers. It is hypothesized that the chair conformation would still be the most stable, but the presence of the 2,2-dimethyl groups might lead to some degree of ring flattening to alleviate steric interactions.

Computational studies on similarly substituted piperidines suggest that the lowest energy conformation would likely have the bulky amino group in the equatorial position to minimize 1,3-diaxial interactions. The orientation of the N-methyl group would also favor an equatorial position to reduce steric clashes with the axial hydrogen atoms on the ring. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide precise geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies for all possible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | C4-Amine Position | N-Methyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (most stable) |

| 2 | Equatorial | Axial | > 2.0 |

| 3 | Axial | Equatorial | > 4.0 |

| 4 | Axial | Axial | > 6.0 |

Note: This table presents hypothetical data based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Transition State Analysis for Elucidating Reaction Mechanisms

Transition state theory is a cornerstone of understanding chemical reactivity. By locating and characterizing the transition state structures for a given reaction, chemists can calculate activation energies and gain insight into the reaction mechanism. For this compound, this could be applied to various reactions, such as N-alkylation, acylation, or reactions involving the amino group.

For instance, in a hypothetical N-alkylation reaction, computational methods could be used to model the approach of an alkylating agent to the nitrogen atom of the piperidine ring. The calculations would identify the transition state, which is the highest energy point along the reaction coordinate, and determine the energy barrier that must be overcome for the reaction to proceed. This information is crucial for predicting reaction rates and understanding how the substituents on the piperidine ring influence its reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide high accuracy for smaller systems, molecular modeling and dynamics simulations are better suited for exploring the conformational space of larger molecules and their behavior over time.

Conformational Analysis of Substituted Piperidine Rings

Molecular mechanics force fields are a key tool for performing conformational analysis on molecules of the size of this compound. These force fields approximate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid exploration of different conformations.

For this compound, a systematic conformational search would involve rotating the rotatable bonds and minimizing the energy of each resulting structure. This would generate a comprehensive map of the potential energy surface, identifying all low-energy conformers and the energy barriers between them. The results of such an analysis would provide a detailed picture of the molecule's flexibility and the relative populations of its different conformational states at a given temperature. Studies on related piperidine derivatives have shown that the piperidine ring is a key structural element for the activity of various compounds. nih.gov

Molecular dynamics (MD) simulations can provide further insights by simulating the motion of the molecule over time. An MD simulation of this compound in a solvent would reveal how the molecule samples different conformations and how its dynamics are influenced by its environment. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site.

Computational Approaches for Ligand Design and Optimization

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. thieme-connect.comthieme-connect.com Computational methods play a crucial role in designing and optimizing new ligands based on this scaffold. thieme-connect.comnih.gov

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design ligands that bind to it with high affinity and selectivity. If the target for this compound were known, a molecular docking simulation could be performed to predict its binding mode and affinity. Docking programs would systematically place the molecule in the binding site of the target and score the different poses based on their predicted binding energy.

The results of a docking study could then be used to guide the optimization of the ligand. For example, if the docking results indicated that a particular part of the molecule was making unfavorable contacts with the protein, a medicinal chemist could use this information to design new analogs with improved binding properties. Computational tools can also be used to predict the pharmacokinetic properties of new designs, such as their absorption, distribution, metabolism, and excretion (ADME), helping to prioritize which compounds to synthesize and test. thieme-connect.com

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov Computational methods are widely used in SAR studies to build predictive models that can be used to design new compounds with improved activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For a set of analogs of this compound with known biological activities, a QSAR model could be developed. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical properties (e.g., size, shape, hydrophobicity, electronic properties). Statistical methods would then be used to find a correlation between these descriptors and the biological activity.

Once a predictive QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize which compounds are most likely to be active, saving time and resources in the drug discovery process. Computational SAR studies on piperidine-based derivatives have been successfully used to identify potent inhibitors for various biological targets. nih.govnih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific in silico analysis of the chemical reactivity and selectivity of This compound . While computational methods are extensively used to predict the properties of novel compounds, dedicated studies detailing the reactivity indices, potential reaction pathways, and selectivity (such as regioselectivity or stereoselectivity) for this particular molecule are not publicly available at this time.

General computational approaches for similar molecules, such as other substituted piperidines, often involve the use of Density Functional Theory (DFT) to calculate molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions. These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack, thereby predicting reactivity. However, without specific studies on This compound , any such analysis would be purely hypothetical and fall outside the scope of this evidence-based article.

Therefore, no detailed research findings or predictive data tables on the chemical reactivity and selectivity of This compound can be presented. Further computational research is required to elucidate these specific characteristics of the molecule.

Q & A

Q. What are the standard synthetic routes for N,2,2-Trimethylpiperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. A common approach is the reaction of N-methylpiperidin-4-amine with methyl halides (e.g., methyl iodide) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or ethanol . Optimization includes temperature control (40–60°C) and stoichiometric adjustment of alkylating agents to minimize by-products. Characterization via H NMR and C NMR is critical to confirm substitution patterns and purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR resolves methyl group environments (δ 1.0–1.5 ppm for N- and C-methyl groups) and piperidine ring protons (δ 2.5–3.5 ppm). C NMR distinguishes quaternary carbons (e.g., C-2 and C-6 methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHN, expected [M+H] = 157.1701) .

- Elemental Analysis : Confirms C, H, N composition within ±0.3% deviation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to potential amine volatility.

- Store in airtight containers under inert gas (N or Ar) to prevent oxidation .

- Dispose of waste via certified hazardous chemical disposal services .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support this analysis?

- Methodological Answer :

- Functional Group Introduction : Add electron-withdrawing groups (e.g., fluoro, nitro) to the piperidine ring to modulate bioactivity. For example, 4-methylpiperidinyl derivatives with aryl substitutions show antileukemic activity .

- 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent effects with activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

- Methodological Answer :

- Comparative Kinetic Studies : Analyze reaction rates under identical conditions (solvent, temperature) to isolate steric/electronic effects. For instance, bulky 2,2-dimethyl groups may reduce nucleophilicity compared to unsubstituted analogs .

- Isotopic Labeling : Use N-labeled amines to track regioselectivity in alkylation or oxidation reactions .

Q. How can reaction yields for this compound derivatives be improved in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to enhance selectivity .

- By-Product Mitigation : Optimize protecting groups (e.g., Boc for amines) to prevent unwanted cyclization or dimerization. For example, 4-chloro-2-nitrobenzene coupling with piperidin-4-amine requires weak alkali conditions to suppress by-products .

Q. What are the challenges in interpreting biological activity data for this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Off-Target Effects : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity. For instance, triazine-piperidine hybrids require validation against non-cancer cell lines to exclude cytotoxicity .

- Metabolic Stability Testing : Employ liver microsome assays to assess CYP450-mediated degradation, guiding structural tweaks (e.g., trifluoromethyl groups improve stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.